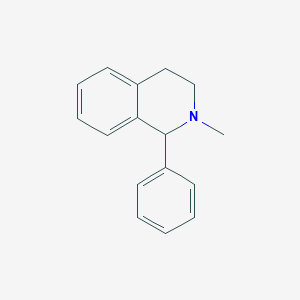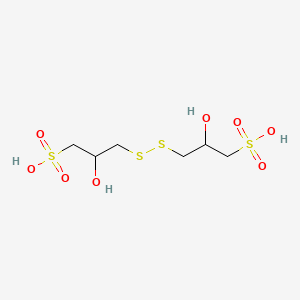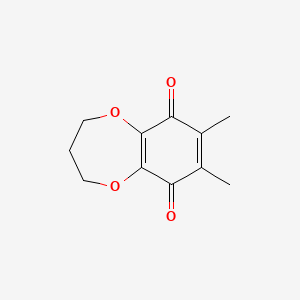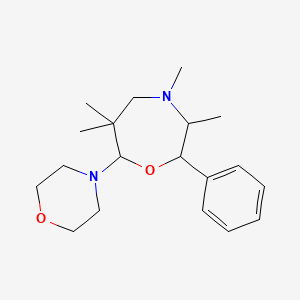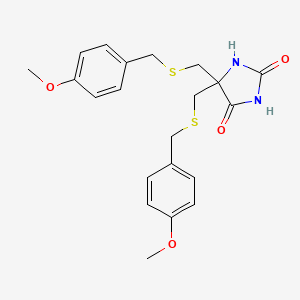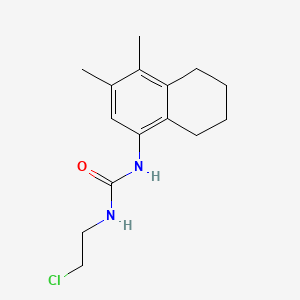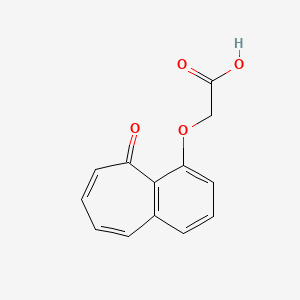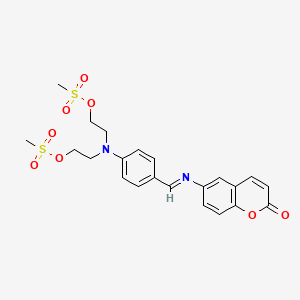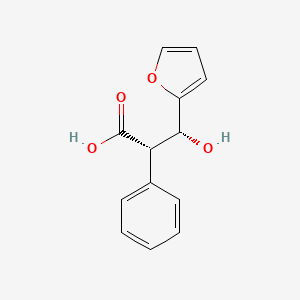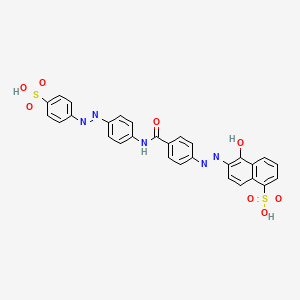
5-Hydroxy-6-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-6-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-1-sulfonic acid is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industry. The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-1-sulfonic acid typically involves a multi-step process. The key steps include:
Diazotization: This involves the conversion of an aromatic amine into a diazonium salt using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo compound.
Sulfonation: Introduction of sulfonic acid groups to enhance solubility and dyeing properties.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonic acid derivatives.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Aromatic amines.
Substitution Products: Various functionalized aromatic compounds.
Scientific Research Applications
5-Hydroxy-6-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its color-changing properties. The sulfonic acid groups enhance its solubility in water, making it suitable for various applications. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, which can be visualized using the compound in staining techniques.
Comparison with Similar Compounds
Similar Compounds
- **4-((E)-(4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-1-sulfonic acid
- **5-Hydroxy-6-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-2-sulfonic acid
Uniqueness
The unique combination of multiple azo groups and sulfonic acid functionalities in 5-Hydroxy-6-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-1-sulfonic acid provides it with superior dyeing properties and solubility compared to similar compounds. This makes it particularly valuable in applications requiring high color intensity and stability.
Properties
CAS No. |
6330-93-4 |
|---|---|
Molecular Formula |
C29H21N5O8S2 |
Molecular Weight |
631.6 g/mol |
IUPAC Name |
5-hydroxy-6-[[4-[[4-[(4-sulfophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C29H21N5O8S2/c35-28-25-2-1-3-27(44(40,41)42)24(25)16-17-26(28)34-33-20-6-4-18(5-7-20)29(36)30-19-8-10-21(11-9-19)31-32-22-12-14-23(15-13-22)43(37,38)39/h1-17,35H,(H,30,36)(H,37,38,39)(H,40,41,42) |
InChI Key |
CWIUNTCZDRANSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


